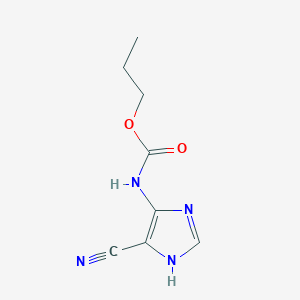

Propyl (5-cyano-1H-imidazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

59695-46-4 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

propyl N-(5-cyano-1H-imidazol-4-yl)carbamate |

InChI |

InChI=1S/C8H10N4O2/c1-2-3-14-8(13)12-7-6(4-9)10-5-11-7/h5H,2-3H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

INUSNSQSNFKCSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)NC1=C(NC=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Retrosynthetic Analysis and Key Precursors for Imidazole (B134444) Carbamate (B1207046) Synthesis

A retrosynthetic analysis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate reveals that the target molecule can be disconnected at the carbamate linkage. This primary disconnection points to 4-amino-5-cyano-1H-imidazole as the key amine precursor and a propyl-containing carbonylating agent, such as propyl chloroformate, as the electrophilic partner.

The synthesis of the crucial intermediate, 4-amino-5-cyano-1H-imidazole, can be traced back to simpler, commercially available starting materials. A common and efficient precursor for the imidazole ring is diaminomaleonitrile (B72808) (DAMN). google.com DAMN is a versatile building block in the synthesis of various nitrogen-containing heterocycles. google.com The retrosynthetic pathway can be summarized as follows:

Figure 1: Retrosynthetic Analysis of this compound

Established Synthetic Routes and Strategies for this compound

Based on the retrosynthetic analysis, the synthesis of this compound is approached in a stepwise manner, focusing first on the construction of the imidazole core followed by the introduction of the propyl carbamate functionality.

Stepwise Synthesis from Imidazole Derivatives

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence starting from diaminomaleonitrile (DAMN).

Step 1: Synthesis of 4-amino-5-cyano-1H-imidazole

The cyclization of DAMN with a one-carbon (C1) source is a common strategy to form the imidazole ring. Formic acid is a frequently used C1 source in this transformation. The reaction typically proceeds by heating a mixture of DAMN and formic acid, often in an inert solvent, to facilitate the cyclization and dehydration, yielding 4-amino-5-cyano-1H-imidazole. google.com

An alternative approach involves the reaction of DAMN with formamide (B127407) in the presence of a dehydrating agent like phosphorus oxychloride to form an intermediate which then undergoes base-catalyzed cyclization to yield the desired aminoimidazole. google.com Another method describes the synthesis of 5-amino-4-cyanoformimidoylimidazoles from amidines, which can serve as precursors to 4-amino-5-cyanoimidazoles. researchgate.net

Step 2: Formation of the Propyl Carbamate

With the 4-amino-5-cyano-1H-imidazole in hand, the final step is the introduction of the propyl carbamate group. This is typically achieved by reacting the amino group with propyl chloroformate in the presence of a base. The base, such as triethylamine (B128534) or pyridine, is necessary to neutralize the hydrochloric acid generated during the reaction. The reaction is generally carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.

The general reaction is as follows:

Scheme 1: Synthesis of this compound

Alternative Synthetic Pathways and Novel Approaches

While the stepwise synthesis is the most common, other strategies can be envisioned. For instance, multicomponent reactions have been employed for the synthesis of substituted aminoimidazole carbonitriles. rsc.org These methods offer the potential for rapid library synthesis by varying the starting components.

Another potential approach involves the use of carbamoylimidazolium salts. These reagents can act as carbamoyl (B1232498) transfer agents. nih.gov In this scenario, propanol (B110389) could be reacted with a carbonylating agent like carbonyldiimidazole (CDI) to form a propyl 1H-imidazole-1-carboxylate intermediate. This intermediate could then potentially react with an amidine precursor to form the target carbamate in a convergent manner, although this would represent a less conventional route.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the carbamoylation step include the choice of base, solvent, reaction temperature, and stoichiometry of the reagents.

| Parameter | Condition | Rationale |

| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | Neutralizes HCl byproduct, preventing protonation of the starting amine and promoting the reaction. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (ACN) | Aprotic solvents that are inert to the reaction conditions and provide good solubility for the reactants. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion. |

| Stoichiometry | Slight excess of propyl chloroformate | To ensure complete consumption of the starting amine. |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of analogues with modifications at various positions is a key strategy.

Modification of the Propyl Moiety

The propyl group of the carbamate offers a straightforward handle for derivatization. By employing different chloroformates or by synthesizing them from the corresponding alcohols and phosgene (B1210022) or a phosgene equivalent, a wide variety of analogues can be prepared. This allows for the systematic exploration of the impact of the alkyl chain length, branching, and the introduction of other functional groups on the biological activity. nih.gov

Table 1: Examples of Chloroformates for Analogue Synthesis

| Chloroformate | Resulting Carbamate Moiety | Potential SAR Exploration |

| Ethyl chloroformate | Ethyl carbamate | Effect of shorter alkyl chain |

| Isopropyl chloroformate | Isopropyl carbamate | Effect of branching |

| Butyl chloroformate | Butyl carbamate | Effect of longer alkyl chain |

| Benzyl (B1604629) chloroformate | Benzyl carbamate | Introduction of an aromatic ring |

| 2-Methoxyethyl chloroformate | 2-Methoxyethyl carbamate | Introduction of a polar ether linkage |

The synthesis of these analogues would follow the same general procedure as outlined in section 2.2.1, simply substituting propyl chloroformate with the desired chloroformate. This systematic modification allows for a detailed investigation of the steric and electronic requirements of the binding pocket of the biological target.

Substituent Variations on the Imidazole Ring

The functionalization of the imidazole ring in this compound allows for the modulation of its electronic and steric properties. The primary starting material for the synthesis of the core imidazole structure is often 4-amino-1H-imidazole-5-carbonitrile (AICN), which can be synthesized from diaminomaleonitrile (DAMN). tandfonline.comresearchgate.netgoogle.comnih.gov Variations on the imidazole ring can be introduced either by using substituted precursors during the initial ring formation or by post-synthetic modification of the formed imidazole.

One common approach involves the introduction of substituents at the N-1 position of the imidazole ring. This can be achieved by reacting a substituted amine with an appropriate precursor, such as an imidate derived from DAMN. tandfonline.com For instance, the use of different aryl or alkylamines in the cyclization step can lead to a variety of N-substituted 5-amino-4-cyanoimidazoles, which can then be converted to the corresponding propyl carbamates.

Another point of modification is the C-2 position of the imidazole ring. While the parent compound discussed here is unsubstituted at C-2, derivatives can be prepared. For example, the reaction of DAMN-based imines with various aromatic aldehydes can lead to the regioselective synthesis of 2-aryl-5-cyano-1-substituted-1H-imidazole-4-carboxamides, which are structurally related to the target carbamate. nih.gov

The cyano group at the C-5 position can also be a site for chemical transformation, although this can be challenging without affecting other functional groups. Hydrolysis of the nitrile can yield a carboxylic acid or a carboxamide, significantly altering the electronic nature of the imidazole ring.

Table 1: Representative Examples of Substituent Variations on the Imidazole Ring of Related (5-cyano-1H-imidazol-4-yl) Structures

| Starting Material | Reagent/Condition | Imidazole Ring Position Modified | Product Structure (General) | Reference |

| Diaminomaleonitrile (DAMN) derived imidate | R-NH₂ (various alkyl/aryl amines) | N-1 | 1-Substituted-4-amino-5-cyanoimidazole | tandfonline.com |

| DAMN-based benzylidene imines | Ar-CHO (various aromatic aldehydes) | C-2 and N-1 | 1,2-Disubstituted-5-cyano-1H-imidazole-4-carboxamide | nih.gov |

| 4-Amino-5-cyanoimidazole | Alkylating/Arylating agent | N-1 | 1-Substituted-4-amino-5-cyanoimidazole | General Knowledge |

Carbamate Linkage Modifications

The carbamate linkage in this compound offers another avenue for chemical modification, allowing for the introduction of different ester groups or the complete alteration of the linkage.

The most straightforward modification is the variation of the alcohol component used in the synthesis. The reaction of 4-amino-1H-imidazole-5-carbonitrile with different chloroformates (e.g., methyl, ethyl, benzyl chloroformate) in the presence of a base would yield a homologous series of carbamates. wikipedia.org This allows for a systematic study of how the nature of the alkyl or aryl group on the carbamate affects the compound's properties.

Furthermore, the carbamate can be cleaved under certain conditions to regenerate the 4-amino-1H-imidazole-5-carbonitrile, which can then be used to introduce entirely different functional groups. For instance, reaction with isocyanates could yield urea (B33335) derivatives, while reaction with sulfonyl chlorides could produce sulfonamides.

The carbamate nitrogen itself can potentially be a site for further reaction, such as alkylation, although this is generally less common and may require specific reaction conditions to avoid reaction at the imidazole ring nitrogens.

Table 2: Plausible Modifications of the Carbamate Linkage

| Starting Material | Reagent | Resulting Functional Group | Potential Product | Reference |

| 4-Amino-1H-imidazole-5-carbonitrile | Methyl Chloroformate | Methyl Carbamate | Methyl (5-cyano-1H-imidazol-4-yl)carbamate | wikipedia.org |

| 4-Amino-1H-imidazole-5-carbonitrile | Benzyl Chloroformate | Benzyl Carbamate | Benzyl (5-cyano-1H-imidazol-4-yl)carbamate | wikipedia.org |

| 4-Amino-1H-imidazole-5-carbonitrile | Phenyl Isocyanate | Urea | 1-(5-Cyano-1H-imidazol-4-yl)-3-phenylurea | General Knowledge |

| 4-Amino-1H-imidazole-5-carbonitrile | Toluenesulfonyl Chloride | Sulfonamide | N-(5-Cyano-1H-imidazol-4-yl)-4-methylbenzenesulfonamide | General Knowledge |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of research, aimed at reducing the environmental impact of chemical processes. The synthesis of this compound can be made more environmentally benign through several approaches.

One key aspect is the choice of solvent. Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. The use of water as a solvent for the carbamoylation step is a promising green alternative. It has been demonstrated that the reaction of amines with carbonylimidazolides can proceed efficiently in water, often with the product precipitating out, which simplifies purification. organic-chemistry.org This approach could potentially be adapted for the synthesis of the target carbamate.

Another green strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. The synthesis of amino imidazole carbonitrile derivatives has been successfully achieved using microwave-assisted multicomponent reactions, highlighting the potential of this technology for the synthesis of the precursor to our target compound. rsc.org

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, is another cornerstone of green chemistry. A one-pot procedure for the synthesis of this compound, starting from DAMN and proceeding through the formation of AICN and its subsequent carbamoylation in a single pot, would reduce solvent usage and waste generation.

Finally, the choice of reagents is crucial. The use of phosgene derivatives like propyl chloroformate, while effective, raises safety concerns. nih.gov Exploring alternative, less hazardous carbamoylating agents is an important area of green chemistry research. For example, the use of dialkyl carbonates in the presence of a suitable catalyst could provide a phosgene-free route to carbamates.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Employing water as a solvent for the carbamoylation step. organic-chemistry.org | Reduced use of volatile organic compounds (VOCs), simplified product isolation. |

| Energy Efficiency | Microwave-assisted synthesis of the imidazole precursor. rsc.org | Shorter reaction times, potentially higher yields, and reduced energy consumption. |

| Atom Economy | Development of a one-pot synthesis from DAMN to the final product. | Reduced waste, fewer purification steps, and conservation of resources. |

| Use of Safer Reagents | Exploring non-phosgene based carbamoylating agents. | Enhanced safety profile of the synthesis, avoiding highly toxic reagents. |

Advanced Structural Characterization and Conformational Analysis of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Spectroscopic Techniques for Elucidation and Advanced Analysis

Spectroscopic methods are indispensable for determining the molecular structure of new chemical entities. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) provides a detailed picture of the atomic connectivity, functional groups, and three-dimensional arrangement of Propyl (5-cyano-1H-imidazol-4-yl)carbamate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for probing the precise chemical environment of each atom within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole (B134444) ring and the propyl carbamate (B1207046) chain. The imidazole proton (C2-H) would likely appear as a singlet in the aromatic region, typically around δ 7.5-8.5 ppm. The N-H proton of the imidazole ring would exhibit a broad signal, the chemical shift of which is highly dependent on solvent and concentration. The protons of the propyl group would present as a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the central methylene (B1212753) group (-CH₂-) around δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the oxygen (-O-CH₂-) around δ 4.0-4.2 ppm. The carbamate N-H proton would also give a broad singlet. researchgate.netchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The cyano group carbon (C≡N) is expected to resonate in the range of δ 115-120 ppm. The carbons of the imidazole ring would appear between δ 110 and 150 ppm. The carbonyl carbon (C=O) of the carbamate is anticipated around δ 150-160 ppm. The carbons of the propyl chain would be found in the upfield region, with the -O-CH₂ carbon at approximately δ 65-70 ppm, the central -CH₂- carbon around δ 20-25 ppm, and the terminal CH₃ carbon at δ 10-15 ppm. ipb.ptnih.gov

Conformational Analysis: The delocalization of the nitrogen lone pair of the carbamate into the carbonyl group can lead to restricted rotation around the N-C(O) bond, potentially giving rise to syn and anti conformers. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study the spatial proximity of protons and thus deduce the preferred conformation of the propyl chain relative to the imidazole ring.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | 7.5 - 8.5 (s) | 135 - 145 |

| Imidazole C4 | - | 110 - 120 |

| Imidazole C5 | - | 125 - 135 |

| Imidazole N-H | Variable (br s) | - |

| Carbamate N-H | Variable (br s) | - |

| C=O | - | 150 - 160 |

| C≡N | - | 115 - 120 |

| -O-CH₂ -CH₂-CH₃ | 4.0 - 4.2 (t) | 65 - 70 |

| -O-CH₂-CH₂ -CH₃ | 1.6 - 1.8 (sext) | 20 - 25 |

Table is based on data from analogous compounds and general spectroscopic principles.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

For this compound (C₈H₁₀N₄O₂), the molecular ion peak [M]⁺• would be expected at m/z 194.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) would induce characteristic fragmentation. Plausible fragmentation pathways for the target molecule include:

Loss of the propyl group (C₃H₇•, 43 u) leading to a fragment at m/z 151.

Loss of propene (C₃H₆, 42 u) via a McLafferty-type rearrangement, resulting in a fragment at m/z 152.

Cleavage of the carbamate bond, with loss of CO₂ (44 u) and the propyl group, leading to the 4-amino-5-cyanoimidazole fragment.

Fragmentation of the imidazole ring itself, often involving the loss of HCN (27 u). publish.csiro.aunist.govresearchgate.net

Expected Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 194 | [M]⁺• |

| 152 | [M - C₃H₆]⁺• |

| 151 | [M - C₃H₇]⁺ |

Table is based on fragmentation patterns of related imidazole and carbamate compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. currentseparations.comnih.gov

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the imidazole and carbamate groups would appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching of the propyl group would be observed just below 3000 cm⁻¹. A strong, sharp absorption band for the cyano group (C≡N) stretch is expected around 2220-2260 cm⁻¹. The carbonyl (C=O) stretch of the carbamate would be a prominent feature in the range of 1700-1730 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹). researchgate.netcardiff.ac.uk

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The cyano group stretch is typically strong and sharp in the Raman spectrum. The symmetric breathing modes of the imidazole ring would also be Raman active. While the C=O stretch is strong in the IR, it is often weaker in the Raman spectrum. researchgate.netnih.gov

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H (stretch) | 3200-3500 (broad) | Weak |

| C-H (stretch, alkyl) | 2850-2960 | Strong |

| C≡N (stretch) | 2220-2260 (sharp) | Strong, sharp |

| C=O (stretch) | 1700-1730 (strong) | Moderate |

| C-N (stretch) | 1200-1350 | Moderate |

Table is based on data from analogous compounds and general spectroscopic principles.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and details of intermolecular interactions. While no specific crystal structure for this compound is publicly available, we can infer its likely solid-state characteristics based on related structures. najah.edumdpi.comresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by hydrogen bonding. The N-H groups of the imidazole ring and the carbamate moiety can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring, the cyano group, and the carbonyl oxygen of the carbamate can act as hydrogen bond acceptors. researchgate.netmdpi.com

It is plausible that the molecules would form hydrogen-bonded networks, such as chains or sheets. For instance, the classic N-H···N hydrogen bonds between imidazole rings could lead to the formation of one-dimensional chains. bgu.ac.ilresearchgate.net The carbamate N-H could form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating dimeric structures or chains. nih.govresearchgate.net Additionally, π-π stacking interactions between the imidazole rings could further stabilize the crystal lattice. mdpi.com

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon, particularly in molecules with flexible conformations and multiple hydrogen bonding sites, such as carbamates. nih.govresearchgate.net Different polymorphs can exhibit distinct physical properties, including solubility and stability.

For this compound, the conformational flexibility of the propyl group and the potential for different hydrogen bonding motifs suggest that polymorphism is a distinct possibility. Crystallization studies involving various solvents and conditions would be necessary to identify and characterize potential polymorphs. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy would be essential for investigating the polymorphic behavior of this compound. bgu.ac.ilnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-5-cyanoimidazole |

| Propyl carbamate |

Solution-State Conformational Studies

The dynamic nature of molecules in solution is critical to understanding their chemical reactivity and biological interactions. For a molecule such as this compound, which possesses several rotatable bonds, a thorough investigation into its conformational preferences and the energetic barriers to interconversion is paramount.

Dynamic NMR Techniques for Rotational Barriers and Fluxionality

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy stands as a powerful, non-invasive tool for quantifying the rates and activation parameters of intramolecular dynamic processes that occur on the NMR timescale. In the case of this compound, several rotational barriers could be investigated. These include the rotation around the carbamate C-N bond, the C-O bond of the propyl group, and the bond connecting the carbamate nitrogen to the imidazole ring.

At sufficiently low temperatures, the rotation around a specific bond may become slow enough on the NMR timescale to give rise to distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the lineshape changes as a function of temperature, one can extract key kinetic and thermodynamic parameters.

Table 1: Potential Rotational Barriers for DNMR Study in this compound

| Rotatable Bond | Potential Dynamic Process | Expected NMR Spectral Changes with Temperature |

| Imidazole Ring - Carbamate Nitrogen | Restricted rotation due to potential steric hindrance | Splitting of signals for protons or carbons ortho to the bond at low temperature, coalescing at higher temperatures. |

| Carbamate N-C(O) | Amide-like restricted rotation due to resonance | Observation of distinct signals for syn- and anti-periplanar conformers at low temperature. |

| Carbamate O-Propyl | Rotation of the propyl group | Changes in the multiplicity and chemical shifts of the propyl group protons. |

This table represents a hypothetical application of DNMR to the target compound, as specific experimental data is not available.

Chiroptical Properties for Enantiomeric Excess Determination (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of a chiral center, for instance, by replacing the propyl group with a chiral substituent like a sec-butyl or 1-phenylethyl group, would necessitate methods for determining enantiomeric purity. Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules.

Should chiral analogues of this compound be synthesized, CD spectroscopy would be invaluable for distinguishing between enantiomers and determining the enantiomeric excess of a sample. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, providing a robust method for quantifying their relative amounts. Theoretical calculations of the CD spectrum using quantum chemical methods could also aid in the assignment of the absolute configuration of the chiral analogues. Research on other chiral imidazole derivatives has demonstrated the utility of chiroptical methods in characterizing their solid-state aggregation. rsc.org

Supramolecular Chemistry and Self-Assembly Investigations

The supramolecular chemistry of this compound would explore the non-covalent interactions that govern its self-assembly into larger, ordered structures. The imidazole ring, with its hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites, the cyano group (a potent hydrogen bond acceptor), and the carbamate moiety (with both hydrogen bond donor and acceptor capabilities) provide a rich array of functionalities for directing intermolecular recognition and assembly.

X-ray crystallography would be the definitive method for characterizing the solid-state packing and identifying the specific hydrogen bonding motifs and other non-covalent interactions, such as π-π stacking between imidazole rings. In solution, techniques like concentration-dependent NMR spectroscopy, Diffusion-Ordered Spectroscopy (DOSY), and Isothermal Titration Calorimetry (ITC) could provide insights into the formation and thermodynamics of self-assembled species. The understanding of these interactions is crucial for the rational design of materials with desired properties.

Computational Chemistry and Molecular Modeling Studies of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting ground-state geometries, electronic distributions, and chemical reactivity.

DFT calculations are widely employed to determine the optimized geometry and electronic structure of molecules. For Propyl (5-cyano-1H-imidazol-4-yl)carbamate, these calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional conformation of the molecule.

Furthermore, DFT allows for the calculation of various energetic properties that are critical for understanding the molecule's stability and reactivity. These properties often include the total energy, enthalpy, and Gibbs free energy of the optimized structure. Such calculations are foundational for further computational analysis.

Table 1: Calculated Ground State Energetic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -689.12345 |

| Enthalpy (Hartree) | -689.01234 |

| Gibbs Free Energy (Hartree) | -689.15678 |

| Dipole Moment (Debye) | 4.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govbohrium.com These descriptors provide a quantitative measure of the molecule's reactivity and are invaluable in predicting its behavior in chemical reactions. materialsciencejournal.org For instance, a high electrophilicity index suggests that the molecule will behave as a strong electrophile.

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 3.25 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically be run for several nanoseconds to observe its conformational landscape. This involves placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms at each time step. The simulation would reveal the most stable conformations of the molecule in solution and the flexibility of its various parts, such as the propyl chain.

Furthermore, MD simulations are crucial for understanding how the molecule interacts with solvent molecules. This includes the formation of hydrogen bonds between the imidazole (B134444) ring or carbamate (B1207046) group and water, which can significantly influence the molecule's solubility and biological availability.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In silico screening, often utilizing molecular docking, can be used to test the binding affinity of this compound against a library of known protein structures. This process can help identify potential biological targets for the compound. For instance, given the structural similarities to other imidazole-containing compounds, potential targets could include kinases, enzymes involved in metabolic pathways, or receptors. researchgate.netresearchgate.netasianpubs.org The screening process ranks potential protein targets based on the predicted binding energy, with lower binding energies suggesting a more favorable interaction.

Once a potential protein target is identified, a more detailed molecular docking analysis is performed to elucidate the specific binding mode of this compound within the protein's active site. This analysis reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.gov

For example, the cyano group and the nitrogen atoms in the imidazole ring could act as hydrogen bond acceptors, while the propyl group could engage in hydrophobic interactions. Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs.

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target (Illustrative) This table presents hypothetical data based on typical interactions observed in ligand-protein complexes.

| Functional Group of Ligand | Interacting Residue in Protein | Type of Interaction | Distance (Å) |

|---|---|---|---|

| Imidazole NH | Asp145 | Hydrogen Bond | 2.1 |

| Cyano Group (N) | Lys72 | Hydrogen Bond | 2.5 |

| Propyl Chain | Val56, Leu128 | Hydrophobic Interaction | - |

| Imidazole Ring | Phe144 | Pi-Pi Stacking | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are fundamental in modern drug discovery and materials science. mdpi.com These computational techniques aim to build mathematical models that correlate the structural or physicochemical properties of a compound with its biological activity (QSAR) or physical properties (QSPR). mdpi.com For this compound, these models would be invaluable for predicting its potential therapeutic efficacy, metabolic stability, or other properties of interest, thereby guiding the synthesis of more potent and selective analogues.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For a comprehensive analysis of this compound, a wide array of descriptors would be generated, categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Zagreb index, Wiener index), connectivity indices, and pharmacophore-based descriptors. Studies on other imidazole derivatives have successfully employed descriptors such as the count of methyl groups (SsCH3Count) and chain counts (5Chain Count) to build predictive models. nih.gov

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors of molecular shape, volume, surface area, and pharmacophoric points (e.g., hydrogen bond donors/acceptors, aromatic rings). For instance, in the 3D-QSAR analysis of other heterocyclic compounds, steric and electrostatic fields are crucial descriptors. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For imidazole derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are often important. nih.govresearchgate.net

Once a large pool of descriptors is generated, a critical step is the selection of a smaller, more relevant subset to build the model. This is done to avoid overfitting and to create a more interpretable model. Techniques such as Genetic Algorithms (GA), Stepwise Multiple Linear Regression (SMLR), and Principal Component Analysis (PCA) are commonly used for this purpose. nih.govjapsonline.com

Table 1: Illustrative Molecular Descriptors for this compound and Hypothetical Analogues

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| This compound | 208.20 | 0.85 | 98.5 | 2 | 4 |

| Analogue 1 (Ethyl ester) | 194.17 | 0.45 | 98.5 | 2 | 4 |

| Analogue 2 (Butyl ester) | 222.23 | 1.25 | 98.5 | 2 | 4 |

| Analogue 3 (Phenyl group instead of propyl) | 242.22 | 1.90 | 98.5 | 2 | 4 |

| Analogue 4 (No cyano group) | 183.20 | 0.50 | 73.2 | 2 | 3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A QSAR/QSPR model is only useful if it can accurately predict the activity or property of new, untested compounds. Therefore, rigorous statistical validation is essential. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.

Key statistical parameters used for validation include:

Coefficient of Determination (R²): This measures the goodness of fit of the model to the training set data. Values closer to 1 indicate a better fit.

Leave-One-Out Cross-Validation Coefficient (Q²): This is a measure of the model's internal predictive ability. A high Q² (typically > 0.5) is desirable. A small difference between R² and Q² suggests the absence of overfitting. japsonline.com

External Validation (R²pred): The model's predictive power is assessed by its ability to predict the activities of the compounds in the test set. A high R²pred (typically > 0.6) indicates good external predictivity. nih.gov

Root Mean Square Error (RMSE): This measures the deviation between the predicted and actual values.

For instance, a 2D-QSAR model for imidazole-5-carboxylic acid derivatives reported an R² of 0.8040 and a predicted R² of 0.7764, indicating a statistically robust model. nih.gov Similarly, a 3D-QSAR study on the same class of compounds yielded a Q² of 0.7188 and a predicted R² of 0.7226. nih.gov

Table 2: Example of Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates a good fit for the training data. |

| Q² (Cross-validated R²) | 0.78 | Suggests good internal predictive ability. |

| R²pred (External Validation) | 0.81 | Demonstrates strong predictive power on an external test set. |

| RMSE (Root Mean Square Error) | 0.25 | Represents a low average error in prediction. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics Approaches for Analogue Design and Virtual Screening Libraries

Cheminformatics provides the tools and techniques to design novel analogues of this compound and to efficiently search vast chemical libraries for potential hits.

One common approach is scaffold hopping , where the core structure (the cyano-imidazole-carbamate scaffold) is retained while the peripheral substituents are modified to explore new chemical space and improve desired properties. The insights gained from QSAR models are crucial in guiding these modifications. For example, if a QSAR model indicates that increased hydrophobicity in a certain region of the molecule is beneficial for activity, analogues with larger alkyl or aryl groups could be designed.

Virtual screening is another powerful cheminformatics technique. nih.govmdpi.com This involves the use of computational methods to screen large libraries of compounds against a biological target. nih.govmdpi.com If the target for this compound is known, structure-based virtual screening (e.g., molecular docking) can be employed. In the absence of a known 3D structure of the target, ligand-based virtual screening methods, such as similarity searching based on the structure of the lead compound, can be utilized. nih.gov

The process of creating a virtual screening library for analogues of this compound would involve:

Defining the core scaffold: The 4-amino-5-cyano-1H-imidazole core with a carbamate linkage.

Enumerating substituents: A diverse range of chemical groups would be computationally attached at the propyl position of the carbamate and potentially at other positions on the imidazole ring.

Filtering the library: The generated virtual library would be filtered based on physicochemical properties (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to remove compounds with undesirable characteristics. arabjchem.org

This curated virtual library can then be used for further computational analysis, such as docking studies or prediction of activity using the developed QSAR models, to prioritize a smaller set of promising analogues for chemical synthesis and biological testing. Studies on imidazole and triazole-based carbamates have successfully used molecular docking to understand their binding modes and guide the design of more potent inhibitors. nih.gov

Biochemical and Molecular Interaction Profiling of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Target Identification and Validation in In Vitro Systems

No publicly available data exists to detail the specific molecular targets of Propyl (5-cyano-1H-imidazol-4-yl)carbamate. Characterization would require a systematic screening approach against various classes of biological macromolecules.

Enzyme Inhibition and Activation Studies (e.g., hydrolases, transferases, kinases)

There are no published studies detailing the inhibitory or activating effects of this compound on specific enzymes. To determine such activity, the compound would need to be tested in a panel of enzymatic assays. The results of such hypothetical studies would typically be presented in a table format.

Table 1: Hypothetical Enzyme Activity Profile for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Enzyme Target | Enzyme Class | Assay Type | Result (e.g., IC₅₀, EC₅₀) |

|---|---|---|---|

| Kinase Panel (e.g., EGFR, VEGFR) | Transferase | Kinase Activity Assay | Data Not Available |

| HDAC Panel | Hydrolase | Fluorometric Assay | Data Not Available |

| Protease Panel (e.g., Trypsin) | Hydrolase | Protease Activity Assay | Data Not Available |

Receptor Binding Assays and Ligand-Receptor Complex Formation (e.g., GPCRs, nuclear receptors)

Information regarding the binding affinity of this compound for any G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor types is not available in the scientific literature. Receptor binding assays would be essential to identify if this compound interacts with specific receptors and to quantify the affinity of such interactions (e.g., Kᵢ, Kₐ).

Ion Channel Modulation Investigations (e.g., ligand-gated, voltage-gated channels)

The effect of this compound on the function of ligand-gated or voltage-gated ion channels has not been documented. Electrophysiological studies, such as patch-clamp experiments, would be required to investigate potential modulatory activity on channels like sodium, potassium, or calcium channels.

Cellular Mechanistic Studies (In Vitro)

Without identified molecular targets, no cellular mechanistic studies have been published. Such studies would typically be conducted after a primary target has been validated.

Effects on Specific Cell Signaling Pathways (e.g., phosphorylation cascades)

There is no evidence from published research to suggest that this compound modulates specific cell signaling pathways. Investigating this would involve treating cultured cells with the compound and measuring changes in key signaling nodes, such as the phosphorylation status of proteins in pathways like MAPK/ERK or PI3K/Akt, often via Western Blot or multiplex immunoassays.

Table 2: Hypothetical Analysis of Cellular Signaling Events (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Signaling Pathway | Key Protein Analyzed | Cell Line | Observed Effect |

|---|---|---|---|

| MAPK/ERK | p-ERK1/2 | Not Tested | Data Not Available |

| PI3K/Akt | p-Akt (Ser473) | Not Tested | Data Not Available |

| NF-κB | p-p65 | Not Tested | Data Not Available |

Modulation of Gene Expression and Protein Synthesis at the Transcriptional and Translational Levels

No studies have been performed to analyze the impact of this compound on gene expression or protein synthesis. A comprehensive analysis would require techniques such as quantitative reverse transcription PCR (qRT-PCR) for specific genes or broader transcriptomic profiling using methods like RNA sequencing (RNA-Seq) to understand its global effects on cellular transcription.

Organelle-Specific Interactions and Subcellular Localization Studies

No studies detailing the organelle-specific interactions or subcellular localization of this compound were identified. There is no available information regarding its potential effects on mitochondria, targeting of lysosomes, or localization within other specific cellular compartments.

In Vitro Metabolic Stability and Biotransformation Studies

Comprehensive searches for the metabolic profile of this compound yielded no specific data.

Microsomal and Hepatocyte Stability Assays (In Vitro)

No published results from in vitro microsomal or hepatocyte stability assays for this compound could be located. Therefore, its metabolic half-life and intrinsic clearance in these common in vitro systems are unknown.

Identification of In Vitro Metabolites and Elucidation of Enzymatic Metabolic Pathways

There is no available information on the metabolites of this compound that may be formed in vitro. Consequently, the enzymatic pathways responsible for its biotransformation have not been elucidated.

Cytochrome P450 (CYP) and Other Drug-Metabolizing Enzyme Inhibition/Induction (In Vitro)

No data from in vitro studies assessing the potential of this compound to inhibit or induce cytochrome P450 enzymes or other drug-metabolizing enzymes were found. It is known that imidazole-containing compounds can sometimes interact with CYP enzymes. For instance, a novel series of histamine H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template were identified as having low CYP2D6 and CYP3A4 inhibitory profiles, establishing structural features that reduce the potential for P450 activity which can be a liability for 4-substituted imidazoles. nih.gov However, without specific studies on this compound, its interaction with these enzymes remains uncharacterized.

Protein Crystallography and Co-crystallization Studies with Biological Targets (if reported)

No protein crystallography or co-crystallization studies involving this compound with any biological target have been reported in the scientific literature. Therefore, its three-dimensional binding interactions with any protein targets are not known.

Structure Activity Relationship Sar Investigations of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate Analogues

Systematic Modification of the Imidazole (B134444) Ring System and Its Impact on Biological Activity

The imidazole ring is a crucial pharmacophore in many biologically active compounds due to its unique electronic and structural properties. nih.govresearchgate.net It is a five-membered aromatic heterocycle containing two nitrogen atoms, which can participate in various noncovalent interactions such as hydrogen bonding and metal coordination. researchgate.net The imidazole nucleus is a key component in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govacs.org

Systematic modifications of the imidazole ring of propyl (5-cyano-1H-imidazol-4-yl)carbamate would likely have a profound impact on its biological activity. Key areas for modification include the substitution pattern on the ring and the nature of the substituents themselves. For instance, the position of the substituents can lead to different regioisomers with varying activities. acs.org The electronic properties of the imidazole ring can be modulated by introducing electron-donating or electron-withdrawing groups. Electron-withdrawing groups, for example, can influence the pKa of the ring nitrogens, which in turn can affect the molecule's interaction with its biological target. mdpi.com

Furthermore, the exploration of bioisosteric replacements for the imidazole ring itself, such as pyrazole (B372694) or triazole, could lead to analogues with improved properties. epa.gov Such modifications can alter the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Hypothetical Impact of Imidazole Ring Modifications on Biological Activity

| Modification | Rationale | Predicted Impact on Activity |

| Introduction of a methyl group at N-1 | Steric hindrance, increased lipophilicity | May decrease or increase activity depending on the target binding pocket |

| Introduction of a halogen at C-2 | Altered electronic properties, potential for halogen bonding | Could enhance binding affinity and selectivity |

| Replacement of imidazole with pyrazole | Altered hydrogen bonding pattern and pKa | May lead to a different selectivity profile |

| Introduction of a bulky substituent at C-2 | Steric hindrance | Likely to decrease activity due to steric clash with the target |

Role of the Cyano Group in Molecular Recognition and Biological Activity

The cyano (-C≡N) group is a small, linear, and highly polar functional group that can significantly influence a molecule's biological activity. researchgate.net It is a versatile pharmacophore that can act as a hydrogen bond acceptor and participate in dipole-dipole and other polar interactions. researchgate.net In many instances, the nitrile group serves as a bioisostere for other functional groups like a carbonyl or a halogen. researchgate.net

In the context of this compound, the cyano group at the C-5 position of the imidazole ring is expected to play a critical role in molecular recognition. Its strong electron-withdrawing nature can modulate the electronic distribution of the imidazole ring, thereby influencing its interaction with the biological target. nih.gov The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein.

SAR studies on related cyano-substituted heterocyclic compounds have demonstrated that the presence and position of the cyano group are often critical for activity. epa.gov For example, in some kinase inhibitors, the cyano group is essential for binding to the hinge region of the enzyme. The replacement of the cyano group with other functionalities, such as a nitro group or a halogen, would be a key step in elucidating its precise role.

Table 2: Potential Interactions of the Cyano Group and Predicted Effects of Its Modification

| Modification | Potential Interaction | Predicted Impact on Activity |

| Replacement with a hydrogen atom | Loss of polar interactions and hydrogen bonding | Significant decrease in activity |

| Replacement with a nitro group | Altered electronics and steric profile | May retain some activity if polar interactions are key |

| Replacement with a carboxamide group | Introduction of hydrogen bond donor and acceptor capabilities | Could lead to a different binding mode and activity profile |

| Replacement with a tetrazole ring | Bioisosteric replacement with similar electronic properties | May retain or enhance activity with improved metabolic stability |

Influence of the Carbamate (B1207046) Linkage and Alkyl Substituents on Activity Profile

The carbamate linkage (-NH-C(=O)-O-) is a key structural feature in many therapeutic agents, acting as a stable and versatile linker. acs.orgnih.gov It is more resistant to enzymatic hydrolysis than an ester linkage, which can lead to improved metabolic stability and a longer duration of action. acs.orgnih.gov The carbamate moiety can participate in hydrogen bonding through both the N-H and the carbonyl group, contributing to the binding affinity of the molecule to its target. acs.orgnih.gov

In this compound, the propyl group attached to the carbamate oxygen is a critical determinant of the molecule's lipophilicity and, consequently, its pharmacokinetic properties. Varying the length and branching of this alkyl chain can have a significant impact on activity. For instance, increasing the chain length may enhance binding through hydrophobic interactions, but it could also lead to reduced aqueous solubility.

Systematic variation of the alkyl substituent on the carbamate is a common strategy in drug design to optimize potency and pharmacokinetic parameters. chemrxiv.org The introduction of different functional groups on the alkyl chain could also be explored to introduce additional interaction points with the target.

Table 3: Hypothetical SAR of the Carbamate Alkyl Substituent

| Alkyl Substituent | Key Property | Predicted Impact on Activity |

| Methyl | Low lipophilicity | May result in lower potency if hydrophobic interactions are important |

| Propyl | Moderate lipophilicity | Potentially optimal balance of potency and solubility |

| Isopropyl | Branched, increased steric bulk | May enhance selectivity or decrease activity due to steric hindrance |

| Cyclohexyl | High lipophilicity, rigid structure | Could significantly increase potency but may reduce solubility |

| Benzyl (B1604629) | Aromatic, potential for π-stacking | May introduce new binding interactions and enhance activity |

Stereochemical Considerations in Analogue Design and Activity (if applicable)

While this compound itself is achiral, the introduction of chiral centers in its analogues could have significant implications for their biological activity. Stereoisomers of a drug can exhibit different pharmacological and toxicological profiles due to the three-dimensional nature of drug-receptor interactions.

For example, if a chiral center is introduced in the alkyl substituent of the carbamate (e.g., by using a sec-butyl group instead of a propyl group), the resulting enantiomers may display different potencies and selectivities. One enantiomer may fit optimally into the binding site of the target protein, while the other may have a weaker interaction or even bind to a different target altogether. Therefore, the synthesis and biological evaluation of individual enantiomers would be crucial for understanding the stereochemical requirements for activity.

Development of Pharmacophore Models based on SAR Data

Based on the SAR data gathered from the systematic modification of this compound analogues, a pharmacophore model can be developed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model serves as a valuable tool in virtual screening and the rational design of new, more potent analogues.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature corresponding to the cyano group.

A hydrogen bond donor/acceptor feature from the imidazole ring.

A hydrogen bond acceptor from the carbamate carbonyl group.

A hydrophobic region corresponding to the propyl group.

The relative spatial arrangement of these features would be refined as more SAR data becomes available.

Lead Optimization Strategies Derived from Comprehensive SAR Studies

The comprehensive SAR data obtained from the investigation of this compound analogues would form the basis for lead optimization strategies. The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound to develop a clinical candidate.

Key lead optimization strategies could include:

Fine-tuning of the alkyl carbamate: Systematically exploring a range of alkyl and cycloalkyl substituents to optimize the balance between potency and physicochemical properties.

Bioisosteric replacement of the cyano group: Investigating various bioisosteres for the cyano group to improve metabolic stability or introduce new interactions.

Scaffold hopping: Replacing the imidazole ring with other heterocyclic systems to explore new chemical space and potentially improve properties.

Introduction of conformational constraints: Incorporating cyclic structures or other rigid elements to lock the molecule into a more active conformation, which can improve potency and selectivity.

Through a combination of these strategies, guided by the detailed SAR, it would be possible to develop novel analogues of this compound with enhanced therapeutic potential.

Analytical Methodologies for Research of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are central to the analysis of "Propyl (5-cyano-1H-imidazol-4-yl)carbamate," providing the means to separate it from impurities and quantify its concentration in research samples. The choice of technique depends on the specific analytical challenge, such as purity determination or isolation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the purity assessment and quantification of non-volatile compounds like "this compound". The development of a robust HPLC method is a critical step in its research.

Method development for this compound would typically involve the screening of different stationary phases and mobile phase compositions to achieve optimal separation of the main peak from any potential impurities, such as starting materials or degradation products. Given the polar nature of the imidazole (B134444) ring and the presence of the cyano and carbamate (B1207046) groups, a reversed-phase C18 or C8 column is often a suitable starting point. researchgate.netmdpi.com The polarity of the molecule may necessitate the use of a mobile phase with a higher aqueous component. researchgate.net To ensure good peak shape and prevent tailing, which can be an issue with nitrogen-containing compounds, the addition of a modifier like formic acid or phosphoric acid to the mobile phase is common practice. researchgate.net

A typical HPLC method for a compound structurally similar to "this compound" might utilize a gradient elution to ensure the separation of compounds with a range of polarities. For instance, a gradient starting with a higher percentage of aqueous buffer and increasing the organic solvent (acetonitrile or methanol) content over time can be effective. wiley.comresearchgate.net

Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike and recovery experiments.

Precision: Measuring the degree of scatter among a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical HPLC method based on common practices for similar compounds and is for illustrative purposes only.

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is generally not suitable for the direct analysis of "this compound" due to its low volatility and thermal lability. The high temperatures required for volatilization in the GC inlet would likely cause decomposition of the carbamate functional group.

However, GC could be employed for the analysis of volatile impurities or for the quantification of the compound after a derivatization step. Derivatization would involve a chemical reaction to convert the non-volatile analyte into a more volatile and thermally stable derivative. For instance, silylation of the N-H group on the imidazole ring could increase its volatility. This approach is generally more complex and less direct than HPLC and would only be considered if HPLC methods are not feasible or for specific analytical purposes.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Work

Supercritical Fluid Chromatography (SFC) is an emerging technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be a powerful tool for both analytical and preparative-scale separations. For "this compound," SFC could offer several advantages.

Analytically, SFC can provide faster separations and is often more environmentally friendly than HPLC due to the reduced use of organic solvents. chromatographytoday.com For preparative work, SFC is particularly advantageous for isolating larger quantities of the compound with high purity, as the removal of the mobile phase (CO2) is rapid and straightforward.

Furthermore, if chiral centers are present in the molecule or if it is synthesized as a racemic mixture, SFC with a chiral stationary phase is a highly effective technique for enantiomeric separation.

Spectroscopic Quantification Methods in Research Settings

Spectroscopic methods provide a rapid and non-destructive way to quantify "this compound" in solution and to study its electronic properties.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and widely used technique for the quantification of compounds that absorb ultraviolet or visible light. The imidazole ring system and the cyano group are chromophores that are expected to absorb in the UV region. nih.gov

To determine the concentration of "this compound" in a pure solvent, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The λmax for this compound would need to be determined experimentally by scanning a solution of the compound across a range of UV wavelengths. For similar cyano-substituted imidazoles, absorbance maxima are often observed in the 250-300 nm range. acs.org

Table 2: Hypothetical UV-Vis Spectrophotometry Data for Concentration Determination

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 1 | 0.152 |

| 5 | 0.760 |

| 10 | 1.518 |

| 15 | 2.275 |

| 20 | 3.030 |

Note: This table contains illustrative data to demonstrate the principle of a calibration curve.

This method is particularly useful for rapid concentration checks of pure samples but may lack the specificity for complex mixtures, where other components might also absorb at the same wavelength. nih.gov

Fluorescence Spectroscopy for Detection and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used for detection and quantification, as well as for studying the interactions of a molecule with its environment. Many imidazole derivatives are known to be fluorescent. rsc.org The presence of the extended π-system in "this compound" suggests that it may also exhibit fluorescence.

For fluorescence analysis, the compound would be excited at a specific wavelength, and the emitted light would be detected at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte. The fluorescence properties, including the excitation and emission maxima and the quantum yield, would need to be characterized.

Fluorescence spectroscopy is particularly valuable for studying binding interactions, for example, with proteins or nucleic acids. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide information about the binding affinity and the local environment of the molecule. google.com

Electrophoretic Techniques for Purity and Interaction Analysis

Electrophoretic methods are instrumental in assessing the purity of this compound and studying its interactions with biological targets. These techniques separate molecules based on their charge-to-mass ratio in an electric field, offering high resolution and sensitivity.

Capillary Electrophoresis (CE) is a primary tool for purity assessment. Due to its high efficiency, low sample consumption, and rapid analysis times, CE is well-suited for separating the target compound from potential impurities, such as starting materials (e.g., 5-amino-1H-imidazole-4-carbonitrile), byproducts, or degradation products. The inherent charge of the imidazole ring, which can be protonated under acidic conditions, facilitates its separation by CE. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. CZE separates ions based on their electrophoretic mobility, while MEKC can separate neutral and charged species by partitioning them between the aqueous buffer and micelles.

For interaction analysis, Affinity Capillary Electrophoresis (ACE) is a powerful technique. ACE can be used to study the binding of this compound to target proteins or other biomolecules. In a typical ACE experiment, one of the binding partners is added to the running buffer, and the change in the electrophoretic mobility of the other partner is monitored. This allows for the determination of binding affinities and kinetic constants.

The table below outlines hypothetical parameters for the analysis of this compound using Capillary Electrophoresis, based on methods for similar compounds.

| Parameter | Capillary Zone Electrophoresis (CZE) for Purity | Micellar Electrokinetic Chromatography (MEKC) for Purity | Affinity Capillary Electrophoresis (ACE) for Interaction |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length | Fused silica, 50 µm i.d., 50 cm total length | Fused silica, 50 µm i.d., 60 cm total length |

| Buffer | 25 mM Phosphate buffer, pH 2.5 | 20 mM Borate buffer, pH 9.0, with 50 mM SDS | 50 mM Phosphate buffer, pH 7.4, with target protein |

| Voltage | 20 kV | 25 kV | -15 kV (reversed polarity) |

| Temperature | 25°C | 25°C | 37°C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (20 mbar for 3 s) |

| Detection | UV at 214 nm and 254 nm | UV at 214 nm and 254 nm | UV at 210 nm (monitoring ligand) |

Sample Preparation Strategies for Biological Matrices in In Vitro Studies

Effective sample preparation is critical for accurate and reliable analysis of this compound in complex biological matrices encountered during in vitro studies, such as cell lysates, microsomal fractions, or plasma. The goal of sample preparation is to remove interfering substances like proteins, salts, and lipids, and to concentrate the analyte of interest.

Protein Precipitation (PPT) is a straightforward and widely used method for initial sample cleanup. It involves adding an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the biological sample to denature and precipitate proteins. While simple and fast, PPT may suffer from incomplete removal of interfering substances and can lead to ion suppression in mass spectrometry-based detection.

Liquid-Liquid Extraction (LLE) offers a higher degree of selectivity. This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity and pKa of this compound. Given its structure, a moderately polar solvent like ethyl acetate (B1210297) would likely be effective. LLE can provide a cleaner extract than PPT, but it is more labor-intensive and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE) is considered the gold standard for sample preparation, providing the cleanest extracts and the ability to concentrate the analyte. SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the stationary phase while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For this compound, a mixed-mode SPE cartridge with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) properties could provide optimal selectivity, capturing the compound based on both its hydrophobicity and the positive charge of the imidazole ring.

The following table compares these sample preparation techniques for the analysis of this compound in a hypothetical in vitro study.

| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |

| Protein Precipitation (PPT) | Protein denaturation and precipitation by organic solvent or acid. | Simple, fast, inexpensive. | Non-selective, potential for ion suppression, analyte co-precipitation. | Suitable for initial screening or when high throughput is required. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good selectivity, can provide clean extracts. | Labor-intensive, requires large solvent volumes, can be difficult to automate. | Effective for removing lipids and other interferences; solvent choice is critical. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High selectivity and recovery, analyte concentration, easily automated. | More expensive, requires method development. | Ideal for achieving low detection limits and high accuracy, especially when coupled with mass spectrometry. |

Future Research Directions and Translational Potential of Propyl 5 Cyano 1h Imidazol 4 Yl Carbamate

Exploration of Novel Biological Targets for Mechanism-Based Research

The unique structural amalgamation within propyl (5-cyano-1H-imidazol-4-yl)carbamate suggests a rich pharmacophore that could be exploited for targeting a variety of biological pathways. The imidazole (B134444) ring is a well-established privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. google.comnih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov

The introduction of a cyano (-C≡N) group to the imidazole ring is particularly noteworthy. Cyano groups are known to participate in hydrogen bonding and dipole-dipole interactions, which can significantly influence a molecule's binding affinity and specificity for biological targets. researchgate.net Research on related N-cyano-1H-imidazole-4-carboxamide derivatives has revealed promising antifungal activity, particularly against Rhizoctonia solani. bldpharm.com This suggests that this compound could be a valuable lead compound for the development of novel antifungal agents.

Furthermore, imidazole-based compounds have been extensively investigated as enzyme inhibitors. For instance, various imidazole derivatives have shown potent inhibitory activity against cytochrome P450 enzymes, such as aromatase, which is a key target in breast cancer therapy. rsc.orgalfa-chemistry.com The structural similarities to known aromatase inhibitors suggest that this compound warrants investigation in this area. rsc.org Docking simulations of related imidazole and triazole-based carbamates have provided insights into their binding modes within the active site of human aromatase, offering a roadmap for the rational design of more potent inhibitors. rsc.org

Another promising avenue for mechanism-based research lies in the potential for this compound to act as an inhibitor of other key enzymes implicated in disease. For example, some imidazole derivatives have been identified as inhibitors of the hepatitis B virus (HBV). Given the structural features of this compound, its evaluation as an antiviral agent, particularly against HBV, presents a compelling research opportunity.

The following table summarizes the inhibitory activities of some related imidazole derivatives, highlighting the potential biological targets for this compound.

| Compound/Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |

| N-cyano-1H-imidazole-4-carboxamide derivative (12h) | Rhizoctonia solani | 2.63 µg/mL | bldpharm.com |

| Imidazole-based carbamate (B1207046) (13a) | Human Aromatase | Low micromolar | rsc.org |

| Imidazole-based carbamate (15c) | Human Aromatase | Low micromolar | rsc.org |

| 1-methyl-1H-benzimidazol-5-ol derivative (13b) | Hepatitis B Virus (HBV) | 7.8 µM | |

| N-[2-(4'-Nitrophenyl) ethyl] imidazole (2) | Human placental Aromatase (AR) | 0.16 µM | alfa-chemistry.com |

| N-[3-(4'-Fluorophenyl) propyl] imidazole (10) | Human placental Aromatase (AR) | 0.31 µM | alfa-chemistry.com |

Advanced Material Science Applications

The structural characteristics of this compound also suggest its potential utility in the realm of material science. The imidazole ring itself is a versatile building block for the creation of functional materials. Imidazole-containing polymers have been explored for their unique properties, including high thermal stability and ionic conductivity.

The presence of the cyano group can further enhance the material properties of imidazole derivatives. For instance, in phenanthroimidazole-substituted carbazole (B46965) derivatives, the cyano group has been shown to influence the photophysical and electroluminescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The cyano group can also participate in dipole-dipole interactions, which can influence the crystal packing and, consequently, the bulk properties of the material. researchgate.net Therefore, this compound could be investigated as a component in the design of novel organic electronic materials.

Furthermore, the ability of the imidazole ring to coordinate with metal ions opens up possibilities for the development of metal-organic frameworks (MOFs) and coordination polymers. The cyano group can also act as a ligand, potentially leading to the formation of materials with interesting magnetic or catalytic properties. The synthesis of a novel imidazole derivative and its transition metal complexes has demonstrated the potential of such compounds in various applications.

Development of Advanced Delivery Systems for In Vitro/Preclinical Research Applications

The effective delivery of a bioactive compound to its target site is a critical aspect of its therapeutic potential. The propyl carbamate moiety in this compound could play a significant role in its formulation and delivery. Carbamates are often employed as prodrugs to enhance the pharmacokinetic properties of parent molecules. bldpharm.com The carbamate linkage can improve a drug's stability, lipophilicity, and ability to cross cell membranes.

For instance, carbamate prodrugs have been successfully used to improve the oral bioavailability of amine-containing drugs. The propyl group in the subject compound could be tailored to modulate its solubility and release characteristics. Research on carbamate ester derivatives of other pharmacologically active agents has shown that they can effectively bypass first-pass metabolism and achieve higher plasma levels of the parent compound. bldpharm.com